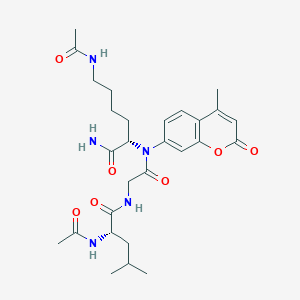

Ac-Leu-Gly-Lys(Ac)MCA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H39N5O7 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide |

InChI |

InChI=1S/C28H39N5O7/c1-16(2)12-22(32-19(5)35)28(39)31-15-25(36)33(23(27(29)38)8-6-7-11-30-18(4)34)20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H2,29,38)(H,30,34)(H,31,39)(H,32,35)/t22-,23-/m0/s1 |

InChI Key |

ZYFHKCMBQQJXNN-GOTSBHOMSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCCNC(=O)C)C(=O)N)C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCCNC(=O)C)C(=O)N)C(=O)CNC(=O)C(CC(C)C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Specificity of Ac-Leu-Gly-Lys(Ac)-MCA as a Substrate for Histone Deacetylase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of Acetyl-Leucine-Glycine-Lysine(Acetylated)-7-amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA) for various Histone Deacetylase (HDAC) isoforms. This fluorogenic substrate is widely utilized in high-throughput screening and enzymatic assays to characterize the activity of HDACs and the potency of their inhibitors. Understanding its isoform-specific interactions is crucial for the accurate interpretation of experimental results and the development of targeted therapeutics.

Introduction to HDACs and Substrate Specificity

Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression, thereby influencing a multitude of cellular processes. The 18 known human HDACs are categorized into four classes based on their sequence homology to yeast counterparts: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), Class III (sirtuins: SIRT1-7), and Class IV (HDAC11).

The substrate specificity of HDAC isoforms is a key determinant of their biological function. While there is some overlap, different isoforms exhibit preferences for specific acetylated lysine residues within particular sequence contexts. The Ac-Leu-Gly-Lys(Ac)-MCA peptide mimics a histone H4 lysine 12 acetylation site and is a commonly used tool to probe the activity of these enzymes.

Quantitative Analysis of Ac-Leu-Gly-Lys(Ac)-MCA Substrate Specificity

The following table summarizes the available quantitative data for the kinetic parameters of Ac-Leu-Gly-Lys(Ac)-MCA with various HDAC isoforms. It is important to note that comprehensive kinetic data for this specific substrate across all HDAC isoforms is not extensively available in the literature. The presented data is compiled from multiple sources and highlights the need for further research in this area.

| HDAC Isoform | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Vmax (relative units) | Reference(s) |

| HDAC1 | I | Low µM range | N/A | N/A | N/A | [1] |

| HDAC2 | I | Low µM range | N/A | N/A | N/A | [1] |

| HDAC3 | I | Low µM range | N/A | N/A | N/A | [1] |

| HDAC4 | IIa | N/A | N/A | N/A | N/A | [1][2] |

| HDAC5 | IIa | N/A | N/A | N/A | N/A | [2] |

| HDAC6 | IIb | N/A | N/A | N/A | N/A | N/A |

| HDAC7 | IIa | N/A | N/A | N/A | N/A | [2] |

| HDAC8 | I | N/A | N/A | N/A | N/A | [1] |

| HDAC9 | IIa | N/A | N/A | N/A | N/A | N/A |

| HDAC10 | IIb | N/A | N/A | N/A | N/A | [3] |

| HDAC11 | IV | N/A | N/A | N/A | N/A | [3] |

| SIRT1 | III | N/A | N/A | N/A | N/A | [1] |

| SIRT2 | III | N/A | N/A | N/A | N/A | [1] |

| SIRT3 | III | N/A | N/A | N/A | N/A | [4] |

| SIRT4 | III | N/A | N/A | N/A | N/A | [4] |

| SIRT5 | III | N/A | N/A | N/A | N/A | [4] |

| SIRT6 | III | N/A | N/A | N/A | N/A | N/A |

| SIRT7 | III | N/A | N/A | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature. While some studies indicate the use of Ac-Leu-Gly-Lys(Ac)-MCA or similar peptides with certain isoforms, specific kinetic parameters were not provided.[1][2][3][4] The "Low µM range" for HDAC1, 2, and 3 is a qualitative description from the literature, indicating similar affinities for the substrate.[1]

Experimental Protocols

The determination of HDAC activity using Ac-Leu-Gly-Lys(Ac)-MCA is typically performed as a two-step enzymatic assay.

Principle of the Assay

-

Deacetylation: The HDAC enzyme removes the acetyl group from the lysine residue of the Ac-Leu-Gly-Lys(Ac)-MCA substrate.

-

Proteolytic Cleavage: A developing enzyme, typically trypsin, recognizes and cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group.

-

Fluorometric Detection: The fluorescence of the liberated AMC is measured, which is directly proportional to the HDAC activity.

Detailed Methodology for a 96-well Plate Assay

Materials:

-

Recombinant human HDAC isoforms

-

Ac-Leu-Gly-Lys(Ac)-MCA substrate

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Trypsin (TPCK-treated)

-

Trichostatin A (TSA) or other HDAC inhibitor (for control)

-

Bovine Serum Albumin (BSA)

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Ac-Leu-Gly-Lys(Ac)-MCA in DMSO.

-

Dilute the HDAC enzymes to the desired concentration in HDAC Assay Buffer containing BSA (e.g., 0.1 mg/mL). The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics.

-

Prepare a working solution of Trypsin in HDAC Assay Buffer.

-

Prepare a stock solution of the HDAC inhibitor in DMSO.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the components in the following order:

-

HDAC Assay Buffer

-

HDAC enzyme solution

-

Test compound (inhibitor) or DMSO (vehicle control)

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate solution to each well. The final substrate concentration should be around the Km value, if known, or determined empirically.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

-

-

Development and Measurement:

-

Stop the deacetylation reaction and initiate the development by adding the Trypsin solution to each well. The addition of a broad-spectrum HDAC inhibitor like TSA in the developer solution can also be used to ensure the HDAC reaction is completely stopped.

-

Incubate the plate at 37°C for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for AMC (Ex: ~360 nm, Em: ~460 nm).

-

-

Controls:

-

No-enzyme control: To determine the background fluorescence, include wells containing all components except the HDAC enzyme.

-

Inhibitor control: To confirm the assay's ability to detect inhibition, include wells with a known HDAC inhibitor.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining HDAC isoform specificity using the Ac-Leu-Gly-Lys(Ac)-MCA substrate.

Substrate Recognition and Cleavage

This diagram illustrates the logical relationship of substrate recognition and the two-step cleavage process that generates the fluorescent signal.

Generalized HDAC Signaling Pathway

While specific signaling pathways involving the deacetylation of a Leu-Gly-Lys motif are not well-documented, the following diagram provides a generalized overview of how Class I and II HDACs are involved in transcriptional regulation.

Conclusion

Ac-Leu-Gly-Lys(Ac)-MCA is a valuable tool for the in vitro study of HDAC enzymes. While it is established as a substrate for several Class I HDACs, its broader isoform specificity remains an area for further investigation. The provided data and protocols offer a foundation for researchers to utilize this substrate effectively in their studies. The development of more comprehensive kinetic profiles for Ac-Leu-Gly-Lys(Ac)-MCA across all HDAC isoforms will be instrumental in advancing our understanding of HDAC biology and in the pursuit of isoform-selective inhibitors for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence that HDAC7 Acts as an Epigenetic “Reader” of AR Acetylation through NCoR-HDAC3 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Ac-Leu-Gly-Lys(Ac)-MCA Fluorescence Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism behind the fluorescence release from the substrate Acetyl-Leucyl-Glycyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA). This fluorogenic substrate is a cornerstone in the high-throughput screening and kinetic analysis of histone deacetylase (HDAC) enzymes, a critical class of therapeutic targets in oncology and other diseases. This document provides a detailed overview of the enzymatic cascade, comprehensive experimental protocols, and quantitative data to empower researchers in their drug discovery and development endeavors.

The Two-Step Enzymatic Cascade: A Symphony of Deacetylation and Proteolysis

The release of the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), from Ac-Leu-Gly-Lys(Ac)-MCA is not a single event but a finely orchestrated two-step enzymatic reaction. This cascade involves the sequential action of a histone deacetylase (HDAC) and the serine protease, trypsin.

Step 1: Deacetylation by Histone Deacetylase (HDAC)

The process is initiated by an HDAC enzyme. The Ac-Leu-Gly-Lys(Ac)-MCA substrate is designed to mimic a native acetylated lysine (B10760008) residue within a peptide chain. The HDAC enzyme recognizes and catalyzes the hydrolysis of the acetyl group from the ε-amino group of the lysine residue. This enzymatic modification is the primary event of interest, as the rate of this reaction is directly proportional to the HDAC activity. The product of this initial step is Ac-Leu-Gly-Lys-MCA, a deacetylated intermediate that is now susceptible to proteolytic cleavage.

Step 2: Proteolytic Cleavage by Trypsin

The second and final step involves the action of trypsin. Trypsin is a well-characterized serine protease with a high specificity for cleaving peptide bonds at the C-terminus of lysine and arginine residues. Crucially, trypsin is unable to cleave the peptide bond following an acetylated lysine residue due to the neutralization of the positive charge on the ε-amino group. However, once the HDAC has removed the acetyl group, the restored positive charge on the lysine side chain makes the adjacent peptide bond an ideal substrate for trypsin. Trypsin then cleaves the amide bond between the deacetylated lysine and the AMC fluorophore, liberating the highly fluorescent 7-amino-4-methylcoumarin.

The intensity of the resulting fluorescence is directly proportional to the amount of AMC released, which, in turn, is a direct measure of the HDAC activity in the initial step. This clever two-step design allows for a sensitive and continuous or endpoint measurement of HDAC activity.

Visualizing the Mechanism and Workflow

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

Quantitative Data: Kinetic Parameters

The efficiency of Ac-Leu-Gly-Lys(Ac)-MCA as a substrate for various HDAC isoforms can be quantified by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is often expressed as the kcat/Km ratio.

| HDAC Isoform | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| HDAC1 | ~20 - 50 | Not widely reported | Not widely reported |

| HDAC2 | ~20 - 60 | Not widely reported | Not widely reported |

| HDAC3 | ~15 - 40 | Not widely reported | Not widely reported |

| HDAC8 | ~251 | ~0.02 | ~80 |

Note: The kinetic parameters for Ac-Leu-Gly-Lys(Ac)-MCA can vary depending on the specific assay conditions, including buffer composition, pH, and temperature. The values presented here are approximate and collated from various sources for comparative purposes. Researchers are encouraged to determine these parameters under their specific experimental conditions.

Experimental Protocols

This section provides a generalized, non-kit-specific protocol for performing an HDAC activity assay using Ac-Leu-Gly-Lys(Ac)-MCA.

Materials and Reagents

-

HDAC Enzyme: Purified recombinant human HDAC1, HDAC2, HDAC3, HDAC6, or HDAC8.

-

Substrate: Ac-Leu-Gly-Lys(Ac)-MCA, as a stock solution in DMSO (e.g., 10 mM).

-

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Trypsin: TPCK-treated trypsin, as a stock solution in a suitable buffer (e.g., 10 mg/mL in 1 mM HCl).

-

96-well black microplate: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at 350-380 nm and emission at 440-460 nm.

Assay Procedure (Two-Step Endpoint Assay)

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a working solution of the HDAC enzyme in HDAC Assay Buffer to the desired concentration.

-

Prepare a working solution of the Ac-Leu-Gly-Lys(Ac)-MCA substrate by diluting the stock solution in HDAC Assay Buffer. The final substrate concentration should be at or near the Km value for the HDAC being tested.

-

Prepare a working solution of trypsin by diluting the stock solution in HDAC Assay Buffer. A final concentration of 0.1-0.5 mg/mL in the reaction is typically sufficient.

-

-

HDAC Reaction:

-

To each well of the 96-well black microplate, add the following in order:

-

HDAC Assay Buffer to bring the final volume to 50 µL.

-

HDAC enzyme solution.

-

For inhibitor studies, add the inhibitor solution at this stage.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate solution to each well.

-

Incubate the plate at 37°C for the desired period (e.g., 30-60 minutes).

-

-

Development (Trypsin Cleavage):

-

Stop the HDAC reaction and initiate the development step by adding the trypsin working solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for complete cleavage of the deacetylated substrate.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in a microplate reader with excitation set to approximately 355 nm and emission set to approximately 460 nm.

-

Data Analysis

-

Background Subtraction: Subtract the fluorescence intensity of a "no enzyme" control well from all other readings.

-

Standard Curve: To convert relative fluorescence units (RFU) to the concentration of AMC produced, a standard curve should be generated using known concentrations of free 7-amino-4-methylcoumarin.

-

Calculation of Reaction Velocity: The initial velocity (V0) of the reaction can be calculated from the linear range of a time-course experiment or from the endpoint fluorescence reading and the incubation time.

-

Determination of Kinetic Parameters: To determine Km and Vmax, perform the assay with varying concentrations of the Ac-Leu-Gly-Lys(Ac)-MCA substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression analysis software. The kcat can then be calculated if the active enzyme concentration is known (kcat = Vmax / [E]).

Conclusion

The Ac-Leu-Gly-Lys(Ac)-MCA fluorogenic substrate provides a robust and sensitive tool for the characterization of histone deacetylase activity. Its two-step mechanism, involving enzymatic deacetylation followed by proteolytic cleavage and fluorescence release, allows for straightforward and high-throughput analysis. By understanding the intricacies of this mechanism and adhering to optimized experimental protocols, researchers can effectively leverage this assay system to advance the discovery and development of novel HDAC inhibitors for various therapeutic applications.

The Gatekeeper of Fluorescence: A Technical Guide to the Role of Trypsin in the Ac-Leu-Gly-Lys(Ac)-MCA Assay

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic research and drug discovery, assays that quantify the activity of histone deacetylases (HDACs) are of paramount importance. Among these, the Ac-Leu-Gly-Lys(Ac)-MCA fluorogenic assay stands out for its sensitivity and suitability for high-throughput screening. This technical guide provides an in-depth exploration of the critical role of the serine protease trypsin in this two-step enzymatic assay, offering a comprehensive understanding for researchers and professionals in the field.

Principle of the Ac-Leu-Gly-Lys(Ac)-MCA Assay: A Two-Act Play

The Ac-Leu-Gly-Lys(Ac)-MCA assay is a coupled enzymatic reaction designed to measure the activity of HDACs. The process can be conceptualized as a two-act play, where the first act is governed by the HDAC enzyme and the second by trypsin, leading to a quantifiable fluorescent signal.

Act I: Deacetylation by HDACs. The assay commences with the substrate, Ac-Leu-Gly-Lys(Ac)-MCA. In this molecule, the lysine (B10760008) residue is chemically modified with an acetyl group (Ac) on its ε-amino group. This acetylated lysine is the target for HDAC enzymes. In the presence of an active HDAC, the acetyl group is cleaved from the lysine residue, yielding Ac-Leu-Gly-Lys-MCA.

Act II: The Crucial Role of Trypsin in Signal Generation. The deacetylated product from Act I, Ac-Leu-Gly-Lys-MCA, now becomes the substrate for the second enzyme in the assay: trypsin. Trypsin is a serine protease with high specificity for cleaving peptide bonds at the C-terminus of lysine and arginine residues.[1][2] Crucially, trypsin's activity is sterically hindered by the presence of the acetyl group on the lysine in the original substrate. Therefore, trypsin will not cleave the Ac-Leu-Gly-Lys(Ac)-MCA.

Once the lysine is deacetylated by an HDAC, trypsin can efficiently cleave the peptide bond immediately following the lysine residue. This cleavage liberates the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), also known as 4-methylcoumarinyl-7-amide (MCA), from the peptide backbone.[3][4] The free AMC molecule is highly fluorescent, and its fluorescence intensity can be measured using a fluorometer. The rate of increase in fluorescence is directly proportional to the amount of deacetylated substrate, and thus, to the activity of the HDAC enzyme.[4]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow of the Ac-Leu-Gly-Lys(Ac)-MCA assay and a representative signaling pathway involving HDACs.

References

An In-depth Technical Guide to Ac-Leu-Gly-Lys(Ac)-MCA for Studying Deacylase Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Ac-Leu-Gly-Lys(Ac)-MCA, its application in studying deacylase enzymes such as histone deacetylases (HDACs) and sirtuins, and detailed protocols for its use in research and drug development.

Core Principles: The Chemistry and Mechanism of Ac-Leu-Gly-Lys(Ac)-MCA

Ac-Leu-Gly-Lys(Ac)-MCA is a synthetic peptide substrate designed for the sensitive detection of deacylase activity. Its structure consists of a four-amino-acid peptide (Ac-Leu-Gly-Lys-), a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore attached to the C-terminus, and an acetyl group on the lysine (B10760008) side chain. The core principle of the assay lies in a two-step enzymatic reaction.

Initially, the substrate is non-fluorescent. In the first step, a deacylase enzyme, such as an HDAC or a sirtuin, removes the acetyl group from the lysine residue. This deacetylated product then becomes a substrate for a developing enzyme, typically trypsin. In the second step, trypsin cleaves the peptide bond C-terminal to the now-deacetylated lysine, releasing the highly fluorescent AMC moiety. The resulting fluorescence is directly proportional to the deacylase activity. For sirtuins, which are NAD+-dependent deacetylases, the reaction mixture must be supplemented with NAD+.

The excitation and emission wavelengths for the released AMC fluorophore are typically in the range of 340-360 nm and 440-465 nm, respectively. This fluorometric assay is well-suited for high-throughput screening of deacylase inhibitors and for detailed kinetic studies.

Quantitative Data Presentation

The following tables summarize key quantitative data for the use of Ac-Leu-Gly-Lys(Ac)-MCA with various deacylase enzymes.

Table 1: Kinetic Parameters of Deacylases with Ac-Leu-Gly-Lys(Ac)-MCA

| Enzyme | Km (µM) | Vmax (relative units) | Organism | Notes |

| HDAC1 | ~low µM range | Not consistently reported | Human | The substrate has a similar Michaelis-Menten constant for HDAC1, 2, and 3. |

| HDAC2 | ~low µM range | Not consistently reported | Human | |

| HDAC3 | ~low µM range | Not consistently reported | Human | |

| Rat Liver HDAC | 43 | Not reported | Rat |

Note: While Ac-Leu-Gly-Lys(Ac)-MCA is a substrate for sirtuins, specific kinetic data (Km and Vmax) are not as widely reported in the literature as for HDACs. For sirtuin activity assays, other fluorogenic substrates are often employed.

Table 2: IC50 Values of Common Inhibitors Determined with Ac-Leu-Gly-Lys(Ac)-MCA Assay

| Inhibitor | Target Enzyme(s) | IC50 | Notes |

| Trichostatin A (TSA) | Pan-HDAC inhibitor | ~1.3 nM (Rat Liver HDAC) | A potent, broad-spectrum HDAC inhibitor. |

| Suberoylanilide Hydroxamic Acid (SAHA) | Pan-HDAC inhibitor | ~374 nM (HDAC1) | A widely used pan-HDAC inhibitor. |

| Entinostat (MS-275) | Class I HDAC selective | Not consistently reported with this substrate | Selective for HDAC1, 2, and 3. |

Experimental Protocols

General Reagents and Buffers

-

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, supplemented with 1 mM NAD+.

-

Substrate Stock Solution: Ac-Leu-Gly-Lys(Ac)-MCA dissolved in DMSO to a concentration of 10-20 mM.

-

Enzyme Dilution Buffer: Assay buffer containing 0.1 mg/mL Bovine Serum Albumin (BSA) to stabilize the enzyme.

-

Developing Solution: Trypsin (TPCK-treated) dissolved in assay buffer to a final concentration of 0.1-0.5 mg/mL. The optimal concentration should be determined empirically.

-

Stop Solution (for endpoint assays): A potent inhibitor of the deacylase being studied (e.g., Trichostatin A for HDACs, Nicotinamide for sirtuins).

Protocol for Deacylase Inhibitor Screening (96-well plate format)

-

Prepare Inhibitor Plate: Serially dilute test compounds in the appropriate assay buffer in a 96-well plate. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Add Enzyme: Add the deacylase enzyme (e.g., recombinant human HDAC1 or SIRT1), diluted in enzyme dilution buffer, to each well. The final enzyme concentration should be determined empirically to give a robust signal within the linear range of the assay.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

-

Initiate Reaction: Add the Ac-Leu-Gly-Lys(Ac)-MCA substrate to each well to a final concentration typically near the Km value. For sirtuin assays, ensure NAD+ is present in the reaction mixture.

-

Incubate: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase for the uninhibited control.

-

Develop Signal: Add the developing solution (trypsin) to each well.

-

Incubate for Development: Incubate at room temperature or 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

Measure Fluorescence: Read the fluorescence in a microplate reader with excitation at ~355 nm and emission at ~460 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Protocol for Determining Kinetic Parameters (Km and Vmax)

-

Prepare Substrate Dilutions: Prepare a series of dilutions of Ac-Leu-Gly-Lys(Ac)-MCA in the appropriate assay buffer, typically ranging from 0.1 to 10 times the expected Km.

-

Set up Reactions: In a 96-well plate, add a fixed, optimized concentration of the deacylase enzyme to wells containing the different substrate concentrations. For sirtuins, include a saturating concentration of NAD+.

-

Initiate and Monitor Reaction: Start the reaction and immediately begin monitoring the increase in fluorescence over time in a kinetic plate reader (excitation ~355 nm, emission ~460 nm). Record readings every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Deacylases play crucial roles in a multitude of cellular signaling pathways. The activity of these enzymes, which can be precisely measured using Ac-Leu-Gly-Lys(Ac)-MCA, has significant implications for understanding and targeting diseases like cancer and metabolic disorders.

HDAC1 can influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is critical for cell proliferation and survival. HDAC1 can deacetylate components of this pathway or regulate the expression of genes involved in the pathway.

Caption: HDAC1 modulates the MAPK/ERK signaling pathway by deacetylating transcription factors.

HDAC6 is a predominantly cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and cortactin, thereby regulating cytoskeleton dynamics, cell migration, and cell adhesion.

Caption: HDAC6 regulates cytoskeleton dynamics through deacetylation of α-tubulin and cortactin.

SIRT1 is a key regulator of metabolism and has been shown to modulate the insulin (B600854) signaling pathway through the deacetylation of several key components, thereby improving insulin sensitivity.

Caption: SIRT1 positively regulates the insulin signaling pathway by deacetylating IRS proteins.

Experimental Workflows

The general workflow for measuring deacylase activity using Ac-Leu-Gly-Lys(Ac)-MCA is a two-step process.

Caption: Two-step enzymatic assay workflow for measuring deacylase activity.

High-throughput screening (HTS) for deacylase inhibitors follows a logical progression from primary screening to hit validation and characterization.

Caption: Logical workflow for high-throughput screening of deacylase inhibitors.

The Fluorogenic Core of Enzyme Activity: A Technical Guide to 7-Amino-4-methylcoumarin (AMC) in Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of 7-Amino-4-methylcoumarin (AMC), a widely utilized fluorophore in enzyme assays. We will delve into its core photophysical characteristics, provide detailed experimental protocols for its use, and visualize key biochemical processes and workflows.

Core Photophysical and Chemical Properties of AMC

7-Amino-4-methylcoumarin is a blue-emitting fluorophore that forms the basis of numerous fluorogenic enzyme substrates. The core principle of its application in enzyme assays lies in the quenching of its fluorescence when conjugated to a substrate, such as a peptide or another molecule. Enzymatic cleavage of this conjugate releases free AMC, resulting in a significant increase in fluorescence that can be monitored to determine enzyme activity.

Spectral Properties

The fluorescence of free AMC is characterized by a distinct excitation and emission spectrum. While the exact wavelengths can be influenced by the solvent and pH, the typical spectral properties are summarized below.

| Property | Wavelength (nm) |

| Excitation Maximum (λex) | 340 - 380 |

| Emission Maximum (λem) | 440 - 460 |

Physicochemical Properties

The efficiency of AMC as a fluorophore is described by its quantum yield and molar extinction coefficient. These parameters are crucial for the quantitative analysis of enzyme kinetics.

| Parameter | Value | Conditions |

| Quantum Yield (Φ) | ~0.5 | Ethanol |

| Molar Extinction Coefficient (ε) | 1.78 x 10⁴ L·mol⁻¹·cm⁻¹ | Ethanol |

pH Sensitivity

The fluorescence of 7-aminocoumarin (B16596) derivatives, including AMC, is sensitive to pH. Generally, AMC fluorescence is stable under physiological conditions (pH ~7.4).[1] However, in acidic environments, the lone pair of electrons on the 7-amino group can become protonated.[1] This protonation alters the intramolecular charge transfer (ICT) characteristics of the molecule, which is fundamental to its fluorescence, often leading to a decrease in fluorescence intensity.[1] For most applications, maintaining a neutral to slightly alkaline pH is recommended to ensure stable and maximal fluorescence.

Key Signaling Pathways and Experimental Workflows

Enzymatic Cleavage of an AMC-Substrate

The fundamental principle of an AMC-based enzyme assay is the enzymatic hydrolysis of a substrate-AMC conjugate. This process liberates the highly fluorescent AMC molecule from a non-fluorescent or poorly fluorescent substrate.

Enzymatic release of fluorescent AMC from its quenched substrate conjugate.

General Experimental Workflow for AMC-Based Enzyme Assays

A typical workflow for measuring enzyme activity using an AMC-based substrate involves several key steps, from reagent preparation to data analysis. This standardized process ensures reproducibility and accuracy in quantifying enzymatic rates.

A generalized workflow for conducting an enzyme assay using an AMC-based fluorogenic substrate.

Caspase Activation Pathway in Apoptosis

Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. AMC-based substrates with specific peptide recognition sequences are commonly used to measure the activity of different caspases.

Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Ubiquitin-Proteasome Pathway for Protein Degradation

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins. Fluorogenic substrates that mimic natural proteasome substrates are used to measure the activity of its different proteolytic subunits.

The ubiquitin-proteasome system for targeted protein degradation.

Experimental Protocols

Protocol 1: AMC Standard Curve Generation

This protocol is essential for converting relative fluorescence units (RFU) to the molar concentration of the product formed.

Materials:

-

7-Amino-4-methylcoumarin (AMC) powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay buffer (e.g., Tris or PBS, pH 7.4)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 1 mM AMC stock solution: Dissolve the appropriate amount of AMC powder in DMSO. Store this stock solution at -20°C, protected from light.

-

Create a series of AMC dilutions: Prepare a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve. A typical concentration range is 0-100 µM.

-

Plate setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution to triplicate wells of the 96-well plate. Include wells with assay buffer only to serve as a blank.

-

Fluorescence measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~360 nm and emission to ~460 nm.

-

Data analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the background-subtracted RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the slope of the standard curve (RFU/µM).

Protocol 2: Continuous Kinetic Enzyme Assay

This protocol provides a general framework for measuring the activity of a purified enzyme or the total enzyme activity in a cell lysate.

Materials:

-

Enzyme solution (purified or in cell lysate)

-

AMC-conjugated substrate

-

Assay buffer (appropriate for the enzyme of interest)

-

Inhibitor (optional, for control experiments)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Prepare reagents:

-

Enzyme solution: Thaw the enzyme stock on ice and dilute it to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Substrate solution: Prepare a working solution of the AMC-conjugated substrate in the assay buffer. The final concentration should be optimized for the specific enzyme, often at or above the Michaelis constant (Km).

-

-

Assay setup:

-

Add the enzyme solution to the wells of the microplate.

-

Include appropriate controls:

-

No-enzyme control (blank): Contains assay buffer instead of the enzyme solution.

-

No-substrate control: Contains the enzyme solution but no substrate.

-

Inhibitor control (optional): Pre-incubate the enzyme with a specific inhibitor before adding the substrate.

-

-

-

Initiate the reaction: Add the substrate working solution to each well to start the reaction.

-

Measure fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the optimal assay temperature. Begin kinetic measurements, recording the fluorescence at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

-

Data analysis:

-

For each sample, plot the fluorescence intensity (RFU) versus time.

-

Determine the rate of the reaction (ΔRFU/min) from the linear portion of the curve.

-

Subtract the rate of the no-enzyme control from the rates of the samples.

-

Convert the corrected rate (ΔRFU/min) to the rate of product formation (e.g., pmol/min) using the slope from the AMC standard curve.

-

If using cell lysates, normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).

-

References

A Technical Guide to Fluorogenic Substrates for Histone Deacetylase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, applications, and methodologies of fluorogenic substrates for the measurement of histone deacetylase (HDAC) activity. HDACs are a class of enzymes crucial in the epigenetic regulation of gene expression, making them significant targets in drug discovery, particularly in oncology and neurology. Fluorogenic assays offer a sensitive, continuous, and high-throughput compatible method for studying HDAC function and for screening potential inhibitors.

Introduction to Histone Deacetylases and Fluorogenic Substrates

Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][2] Given their critical role in gene regulation, aberrant HDAC activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[3]

To facilitate the discovery and characterization of HDAC inhibitors, robust and efficient methods for measuring HDAC activity are essential. Fluorogenic substrates have become a cornerstone in this field, largely replacing older, more cumbersome methods like those involving radioactive isotopes.[5] These substrates are molecules that, upon enzymatic deacetylation by HDACs, produce a fluorescent signal. This signal can be directly proportional to the HDAC activity, providing a straightforward and quantitative readout.[6]

The primary application of these substrates is in high-throughput screening (HTS) for the identification of novel HDAC inhibitors.[7][8] They are also invaluable tools for determining the kinetic parameters of HDAC enzymes and for studying the mechanism of action of inhibitors.[2][9]

Mechanism of Action of Fluorogenic HDAC Substrates

Fluorogenic HDAC assays typically operate on one of two main principles, often categorized as one-step or two-step assays.

Two-Step (Developer-Coupled) Assays: This is the most common mechanism. The substrate is a peptide or a small molecule containing an acetylated lysine residue linked to a quenched fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[8][10]

-

Deacetylation: The HDAC enzyme removes the acetyl group from the lysine residue of the substrate.

-

Proteolytic Cleavage: The deacetylated product then becomes susceptible to cleavage by a developer enzyme, typically a protease like trypsin, which is added in the second step. This cleavage releases the free fluorophore (e.g., AMC), resulting in a significant increase in fluorescence.[6][8]

One-Step (Continuous) Assays: These assays utilize substrates that become directly fluorescent upon deacetylation, without the need for a secondary developer enzyme.[1] This allows for the continuous monitoring of enzyme activity in real-time. Some non-peptide substrates, like HDAC Green™, operate through such a mechanism, offering a simplified, homogeneous assay format.[1]

Quantitative Data of Common Fluorogenic HDAC Substrates

The choice of a fluorogenic substrate depends on several factors, including the specific HDAC isoform being studied, the desired assay format, and the available instrumentation. The following table summarizes key quantitative data for some commonly used fluorogenic HDAC substrates.

| Substrate Name/Type | Fluorophore | Excitation (nm) | Emission (nm) | Target HDAC Classes | Km (µM) | kcat (s⁻¹) | Notes |

| Boc-Lys(Ac)-AMC | AMC | 340-360 | 440-460 | Class I, IIb[8][10] | 58.89 (for HDAC1)[11] | - | A widely used substrate for two-step assays. |

| Boc-Lys(TFA)-AMC | AMC | ~355 | ~460 | Class IIa, HDAC8, HDAC11[6] | 30.17 (for HDAC11)[6] | - | Trifluoroacetyl (TFA) group enhances susceptibility for certain HDACs. |

| HDAC Green™ | Green Fluorescent Dye | 490 | 520-525 | Broad Spectrum | - | - | A non-peptide substrate for one-step, continuous assays; offers higher signal-to-background ratio.[1] |

| SensoLyte™ 520 | Green Fluorescent Dye | 490 | 520 | Broad Spectrum | 16.3 (with HeLa nuclear extract)[12] | - | Cell-permeable substrate suitable for cell-based assays; longer wavelength reduces compound interference.[4][12] |

| Fluorogenic HDAC Substrate 3 (BPS Bioscience) | AMC | 350-380 | 440-460 | Class I, IIb[8] | - | - | Suitable for HDACs 1, 2, 3, 6, and 10.[8] |

| Fluorogenic HDAC Class 2a Substrate (BPS Bioscience) | AMC | 350-380 | 440-460 | Class IIa, HDAC8, HDAC11[13] | - | - | Optimized for HDACs 4, 5, 7, 9, 8, and 11.[13] |

| Fluorogenic HDAC Class 2a Substrate 2 (Green) | Green Fluorescent Dye | 485 | 528 | Class IIa, HDAC8, HDAC11[14] | - | - | A longer wavelength alternative to the AMC-based Class 2a substrate to avoid autofluorescence issues.[14] |

| Ac-LGK(Ac)-AMC | AMC | ~355 | ~460 | Class I | - | - | A peptide-based substrate. |

| Internally Quenched TNFα-derived Peptide | 2-Aminobenzoylamide | 330 | 430 | HDAC11 | 12[15] | 0.04[15] | A continuous assay substrate specific for HDAC11.[15] |

Note: Kinetic parameters are highly dependent on the specific enzyme, buffer conditions, and temperature. The values presented are illustrative and may vary between experiments.

Experimental Protocols

The following are detailed, generalized protocols for performing fluorogenic HDAC activity assays. It is crucial to optimize these protocols for your specific enzyme, substrate, and experimental conditions.

Two-Step (Developer-Coupled) Fluorogenic HDAC Assay

This protocol is adapted from methodologies for substrates like Boc-Lys(Ac)-AMC.

Materials:

-

HDAC enzyme (purified or in cell/nuclear extract)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

HDAC Inhibitor (e.g., Trichostatin A or SAHA) for control wells

-

Developer Solution (e.g., Trypsin in assay buffer)

-

Stop Solution (optional, can be included with the developer, e.g., a high concentration of a known HDAC inhibitor)

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate to the desired working concentration in HDAC Assay Buffer immediately before use. The final substrate concentration should ideally be at or below the Km value for accurate inhibitor screening.

-

Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the incubation.

-

Prepare serial dilutions of the test compounds (inhibitors) and a known control inhibitor.

-

-

Enzyme Reaction:

-

Add 40 µL of HDAC Assay Buffer to each well of the microplate.

-

Add 10 µL of the test compound dilution or control inhibitor to the appropriate wells. For positive control wells (no inhibition), add 10 µL of assay buffer with the corresponding solvent concentration.

-

To initiate the reaction, add 50 µL of the diluted HDAC enzyme solution to all wells except the "no enzyme" blank controls.

-

Add 50 µL of the fluorogenic substrate working solution to all wells.

-

Mix the contents of the wells gently by shaking the plate for 30 seconds.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure sufficient product formation without substrate depletion.

-

-

Development and Fluorescence Measurement:

-

Add 50 µL of the Developer Solution (containing trypsin) to each well. If a separate stop solution is not used, the developer solution can also contain an HDAC inhibitor to halt the deacetylation reaction.

-

Incubate the plate at room temperature for 15-20 minutes to allow for the complete cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 355/460 nm for AMC).

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.

-

Determine the percent inhibition for each test compound concentration relative to the positive control (enzyme activity without inhibitor).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

One-Step (Continuous) Fluorogenic HDAC Assay

This protocol is suitable for substrates like HDAC Green™.

Materials:

-

HDAC enzyme (purified or in cell/nuclear extract)

-

One-step fluorogenic HDAC substrate (e.g., HDAC Green™)

-

HDAC Assay Buffer

-

HDAC Inhibitor for control wells

-

96-well or 384-well black microplate

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the one-step fluorogenic substrate in HDAC Assay Buffer.

-

Dilute the HDAC enzyme in cold assay buffer.

-

Prepare dilutions of test compounds and a control inhibitor.

-

-

Assay Protocol:

-

Add 40 µL of the HDAC-containing sample to the microplate wells.

-

Add 10 µL of the test compound or control inhibitor.

-

Incubate at room temperature or 37°C for 10-20 minutes to allow for inhibitor binding.

-

To start the reaction, add 50 µL of the HDAC substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for HDAC Green™).

-

Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

For each well, calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Subtract the rate of the "no enzyme" blank.

-

Determine the percent inhibition for each compound concentration relative to the rate of the positive control.

-

Calculate IC₅₀ values as described for the two-step assay.

-

Mandatory Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of histone acetylation and deacetylation in gene regulation.

Experimental Workflows

Caption: Experimental workflow for a two-step (developer-coupled) fluorogenic HDAC assay.

Caption: Experimental workflow for a one-step (continuous) fluorogenic HDAC assay.

Conclusion

Fluorogenic substrates have revolutionized the study of histone deacetylases, providing powerful tools for basic research and drug discovery. Their adaptability to high-throughput formats has accelerated the identification of novel HDAC inhibitors with therapeutic potential. By understanding the underlying mechanisms, key quantitative parameters, and experimental protocols associated with these substrates, researchers can effectively harness their capabilities to advance our understanding of epigenetic regulation and develop next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. westbioscience.com [westbioscience.com]

- 4. SensoLyte® 520 HDAC Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method [mdpi.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-Leu-Gly-Lys(Ac)-MCA: A Fluorogenic Substrate for Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-Leu-Gly-Lys(Ac)-MCA (Acetyl-L-leucyl-L-glycyl-Nε-acetyl-L-lysinamide-4-methylcoumarin) is a synthetic fluorogenic peptide substrate with significant applications in biochemical assays, particularly for the detection of trypsin and histone deacetylase (HDAC) activity. Its utility lies in the quenched fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) group, which is released upon enzymatic cleavage of the peptide backbone. This release results in a measurable increase in fluorescence, providing a sensitive and continuous method for monitoring enzyme kinetics and for high-throughput screening of enzyme inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Ac-Leu-Gly-Lys(Ac)-MCA, including detailed experimental protocols.

Chemical Structure and Properties

Ac-Leu-Gly-Lys(Ac)-MCA is a tripeptide composed of Leucine, Glycine, and a modified Lysine (B10760008) residue, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of Leucine and the epsilon-amino group of Lysine are both acetylated.

Full Chemical Name: N-acetyl-L-leucyl-glycyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide[1]

CAS Number: 660847-06-3[1]

Chemical Structure:

Caption: Chemical structure of Ac-Leu-Gly-Lys(Ac)-MCA.

Physicochemical Properties

A summary of the key physicochemical properties of Ac-Leu-Gly-Lys(Ac)-MCA is presented in the table below. Data for closely related compounds are included for reference.

| Property | Value | Reference Compound | Reference Value |

| Molecular Formula | C₂₈H₃₈N₅O₇ | Ac-DL-Leu-Gly-DL-Lys(Tfa)-AMC | C₂₈H₃₆F₃N₅O₇[1] |

| Molecular Weight | 558.63 g/mol | Ac-Arg-Gly-Lys-MCA | 558.63 g/mol [2] |

| Appearance | White to off-white powder | - | - |

| Solubility | Soluble in DMSO | Ac-Lys-AMC | Soluble in DMSO (100 mg/mL)[3] |

| Boc-Lys(Ac)-AMC | Soluble in DMSO (25 mg/mL), DMF (30 mg/mL), Ethanol (3 mg/mL)[4] | ||

| Storage | Store at -20°C, protected from light. | Ac-Arg-Gly-Lys(Ac)-AMC | Stable for up to 12 months at -20°C to -70°C. Avoid repeated freeze-thaw cycles. |

Spectral Properties

The fluorescence of Ac-Leu-Gly-Lys(Ac)-MCA is quenched until the amide bond linking the peptide to the AMC moiety is cleaved. The free AMC exhibits the following spectral properties:

| Property | Wavelength Range |

| Excitation Maximum (λex) | 340 - 360 nm[4] |

| Emission Maximum (λem) | 440 - 460 nm[4] |

Principle of Action and Applications

The core principle behind the use of Ac-Leu-Gly-Lys(Ac)-MCA as a fluorogenic substrate is Förster Resonance Energy Transfer (FRET), although in this case, it is more accurately described as a quenching mechanism. In the intact molecule, the non-fluorescent peptide portion quenches the fluorescence of the AMC moiety. Upon enzymatic cleavage of the amide bond between the C-terminal lysine and the AMC group, the fluorophore is released, leading to a significant increase in fluorescence intensity.

This substrate is primarily used in two main types of enzyme assays:

-

Trypsin and Trypsin-like Protease Assays: Trypsin specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. Ac-Leu-Gly-Lys(Ac)-MCA serves as a direct substrate for trypsin and other proteases with similar specificity. The rate of fluorescence increase is directly proportional to the proteolytic activity.

-

Histone Deacetylase (HDAC) Assays: This is a coupled-enzyme assay. In the first step, an HDAC removes the acetyl group from the ε-amino group of the lysine residue. This deacetylated intermediate then becomes a substrate for trypsin. The subsequent addition of trypsin cleaves the Lys-AMC bond, releasing the fluorescent AMC. This two-step process allows for the indirect measurement of HDAC activity.

Experimental Protocols

The following protocols provide a general framework for using Ac-Leu-Gly-Lys(Ac)-MCA in enzyme assays. Optimization of concentrations, incubation times, and other parameters may be necessary for specific experimental conditions.

Materials

-

Ac-Leu-Gly-Lys(Ac)-MCA

-

Assay Buffer (e.g., Tris or HEPES buffer, pH 7.4-8.0)

-

Bovine Serum Albumin (BSA)

-

Trypsin (for HDAC assays)

-

Enzyme of interest (Trypsin, HDAC, etc.)

-

Inhibitors or test compounds

-

DMSO (for dissolving substrate and compounds)

-

96-well black microplates

-

Fluorescence plate reader

Preparation of Reagents

-

Substrate Stock Solution: Dissolve Ac-Leu-Gly-Lys(Ac)-MCA in DMSO to a concentration of 10-100 mM. Store aliquots at -20°C. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). For HDAC assays, the buffer composition might differ.

-

BSA Solution: Dissolve BSA in the assay buffer to a final concentration of 0.1-0.5 mg/mL to prevent enzyme denaturation and non-specific binding.

-

Trypsin Solution (for HDAC assays): Prepare a stock solution of trypsin in a suitable buffer (e.g., the assay buffer) at a concentration of 1-5 mg/mL.

Trypsin Activity Assay Protocol

This protocol describes a direct assay for measuring the activity of trypsin or trypsin-like proteases.

Caption: Workflow for a direct trypsin activity assay.

-

Assay Setup: To each well of a 96-well black microplate, add the assay buffer and the desired concentration of trypsin. If screening for inhibitors, add the test compounds at this stage and pre-incubate for a specific period.

-

Reaction Initiation: Start the reaction by adding the Ac-Leu-Gly-Lys(Ac)-MCA substrate to a final concentration in the low micromolar range.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at approximately 355 nm and emission at approximately 460 nm. For kinetic assays, readings are taken at regular intervals. For endpoint assays, the reaction is stopped after a fixed time, and a single reading is taken.

Histone Deacetylase (HDAC) Activity Assay Protocol

This is a two-step, coupled-enzyme assay.

Caption: Workflow for a two-step HDAC activity assay.

-

Deacetylation Reaction:

-

To each well of a 96-well black microplate, add the HDAC enzyme and assay buffer.

-

If screening for inhibitors, add the test compounds and pre-incubate with the enzyme.

-

Add the Ac-Leu-Gly-Lys(Ac)-MCA substrate to initiate the deacetylation reaction.

-

Incubate the plate for a sufficient time (e.g., 30-60 minutes) at the optimal temperature for the HDAC enzyme.

-

-

Development (Trypsin Digestion):

-

To each well, add the trypsin solution.

-

Incubate for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.

-

-

Fluorescence Measurement:

-

Measure the endpoint fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to the HDAC activity.

-

Data Analysis

The raw fluorescence units (RFU) are corrected by subtracting the background fluorescence from wells containing no enzyme. For kinetic assays, the initial reaction velocity (v₀) is determined from the linear phase of the fluorescence versus time plot. For inhibitor screening, the percentage of inhibition is calculated relative to a control reaction with no inhibitor. IC₅₀ values can be determined by fitting the dose-response data to a suitable model.

Synthesis

The synthesis of Ac-Leu-Gly-Lys(Ac)-MCA typically involves solid-phase peptide synthesis (SPPS) followed by the coupling of the protected peptide to 7-amino-4-methylcoumarin and subsequent deprotection and purification steps. A generalized synthetic pathway is outlined below.

Caption: Generalized synthetic pathway for Ac-Leu-Gly-Lys(Ac)-MCA.

Conclusion

Ac-Leu-Gly-Lys(Ac)-MCA is a versatile and sensitive fluorogenic substrate that enables the real-time monitoring of trypsin and the indirect measurement of HDAC activities. Its application in high-throughput screening has facilitated the discovery and characterization of novel enzyme inhibitors. The detailed protocols and physicochemical data provided in this guide serve as a valuable resource for researchers employing this substrate in their studies. As with any assay, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.

References

- 1. Ac-DL-Leu-Gly-DL-Lys(Tfa)-AMC | C28H36F3N5O7 | CID 85105067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of peptide-MCA substrates for a novel assay of histone methyltransferases and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

The Role of Ac-Leu-Gly-Lys(Ac)-MCA in Coupled Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of the fluorogenic substrate, Acetyl-Leucyl-Glycyl-Lysyl(acetyl)-7-amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA), in coupled enzyme assays. This substrate is a powerful tool for studying the activity of specific enzyme classes, particularly histone deacetylases (HDACs), which are critical targets in drug discovery for cancer, neurodegenerative disorders, and other diseases.

Core Principle: A Two-Step Enzymatic Cascade for Signal Amplification

The Ac-Leu-Gly-Lys(Ac)-MCA substrate does not produce a fluorescent signal in its native state. Its utility lies in a two-step enzymatic reaction that ultimately releases a highly fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). This coupled assay design provides a sensitive and continuous or endpoint method for measuring the activity of the primary enzyme.

The process begins with the action of a primary enzyme, typically a histone deacetylase (HDAC). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1] In this assay, the HDAC enzyme removes the acetyl group from the lysine residue within the Ac-Leu-Gly-Lys(Ac)-MCA peptide sequence.

This initial deacetylation step is crucial as it renders the substrate susceptible to cleavage by a secondary, or "developer," enzyme. The developer enzyme is a protease, most commonly trypsin. Trypsin specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. The acetylated lysine in the original substrate prevents trypsin from recognizing and cleaving the peptide bond. However, once the HDAC has removed the acetyl group, trypsin can efficiently hydrolyze the bond between the deacetylated lysine and the MCA fluorophore. This cleavage event liberates the AMC molecule, which exhibits strong fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the activity of the primary HDAC enzyme.[2]

Data Presentation: Kinetic Parameters of HDACs with Fluorogenic Substrates

The efficiency of HDACs can be quantified by their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). While specific kinetic data for Ac-Leu-Gly-Lys(Ac)-MCA across all HDAC isotypes is not always consolidated, the following table presents representative kinetic parameters for various HDACs with similar fluorogenic substrates. These values provide an insight into the expected enzymatic efficiency and substrate affinity. It has been noted that for HDACs 1-3, the Km for Ac-Leu-Gly-Lys(Ac)-AMC is in the low micromolar range.

| HDAC Isotype | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| HDAC1 | Boc-Lys(Ac)-AMC | 58.89 | - | - | [3] |

| HDAC3 | Ac-Leu-Gly-Lys(Ac)-AMC | - | - | - | [4] |

| HDAC6 | (Ac)GAK(Ac)-AMC | 11.3 | 2.2 | ~194,690 | |

| HDAC8 | Ac-RHKK(acetyl)-AMC | 251 | 0.0201 | 80.1 | [5] |

Note: "-" indicates that the specific value was not provided in the cited source. The kinetic parameters can vary depending on the specific assay conditions, including buffer composition and temperature.

Experimental Protocols

Below are detailed methodologies for performing a coupled enzyme assay using Ac-Leu-Gly-Lys(Ac)-MCA, adaptable for both endpoint and kinetic readouts.

Reagent Preparation

-

HDAC Assay Buffer: A common buffer consists of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.[1][6] An alternative is a HEPES-based buffer (50 mM HEPES, 100 mM KCl, 0.001% Tween-20, 0.2 mM TCEP, pH 7.4).[6] The buffer should be supplemented with a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent enzyme denaturation.[7]

-

Ac-Leu-Gly-Lys(Ac)-MCA Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

-

HDAC Enzyme Stock Solution: Recombinant HDAC enzymes are commercially available. Dilute the enzyme to the desired working concentration in cold HDAC Assay Buffer just before use. The final concentration will need to be optimized for each HDAC isotype and experimental setup.

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of TPCK-treated trypsin in HDAC Assay Buffer. Store on ice for same-day use.[4][7]

-

Stop Solution (for endpoint assays): A common stop solution contains a potent HDAC inhibitor, such as Trichostatin A (TSA) at a final concentration of 2 µM, to halt the deacetylation reaction before the addition of trypsin.[2]

Two-Step Endpoint Assay Protocol

-

Reaction Setup: In a 96-well black microplate, add the following components in order:

-

HDAC Assay Buffer

-

HDAC enzyme (or cell lysate)

-

HDAC inhibitor (for inhibitor screening) or vehicle control

-

-

Initiate HDAC Reaction: Add the Ac-Leu-Gly-Lys(Ac)-MCA substrate to each well to a final concentration typically ranging from 10-100 µM. The final volume should be around 50 µL.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

Stop HDAC Reaction: Add 50 µL of Stop Solution containing an HDAC inhibitor to each well.

-

Develop Signal: Add 50 µL of the trypsin solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[1][8]

Kinetic Assay Protocol

-

Reaction Setup: In a 96-well black microplate, add the following components in order:

-

HDAC Assay Buffer

-

Ac-Leu-Gly-Lys(Ac)-MCA substrate

-

Trypsin (at a concentration that does not degrade the primary enzyme significantly during the assay)

-

HDAC inhibitor (for inhibitor screening) or vehicle control

-

-

Initiate Reaction: Add the HDAC enzyme to each well.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at Ex/Em = ~355/460 nm. The rate of increase in fluorescence corresponds to the HDAC activity.

Mandatory Visualizations

Signaling Pathways

Histone deacetylases play a crucial role in a multitude of cellular processes by modulating gene expression. The Ac-Leu-Gly-Lys(Ac)-MCA assay is frequently employed to investigate HDAC activity in the context of various signaling pathways implicated in disease.

In cancer, HDACs are often overexpressed and contribute to tumorigenesis by repressing tumor suppressor genes.[9] For instance, HDACs can deacetylate and inactivate p53, a key regulator of apoptosis, and repress the transcription of the cyclin-dependent kinase inhibitor p21, thereby promoting cell cycle progression.[9][10][11]

In the context of neurodegenerative diseases, dysregulation of HDAC activity has been linked to impaired synaptic plasticity and memory formation.[12] HDACs, such as HDAC2, can reduce histone acetylation at the promoters of genes crucial for these processes, leading to their transcriptional repression.[12] Therefore, inhibitors of HDACs are being investigated as potential therapeutic agents to enhance cognitive function.

Experimental Workflow

The following diagram illustrates the logical flow of a typical coupled enzyme assay using Ac-Leu-Gly-Lys(Ac)-MCA.

This workflow outlines the key steps from reagent preparation to data acquisition for both endpoint and kinetic assay formats, providing a clear visual guide for researchers.

References

- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Class I histone deacetylases (HDAC1–3) are histone lysine delactylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC2 Negatively Regulates Memory Formation and Synaptic Plasticity [dash.harvard.edu]

Methodological & Application

Determining Michaelis-Menten Kinetics of Histone Deacetylases (HDACs) using Ac-Leu-Gly-Lys(Ac)-MCA

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fluorogenic peptide substrate, Acetyl-Leucyl-Glycyl-Lysyl(acetyl)-7-Amino-4-methylcoumarin (Ac-Leu-Gly-Lys(Ac)-MCA), is a valuable tool for the sensitive and continuous measurement of Histone Deacetylase (HDAC) activity. This application note provides a detailed protocol for determining the Michaelis-Menten kinetic parameters, Km and Vmax, of HDACs using this substrate. The assay is based on a coupled-enzyme reaction where the deacetylation of the lysine (B10760008) residue by an HDAC is followed by proteolytic cleavage by trypsin, which liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The rate of fluorescence increase is directly proportional to the HDAC activity.

Principle of the Assay

The determination of HDAC activity using Ac-Leu-Gly-Lys(Ac)-MCA is a two-step enzymatic process.

-

Deacetylation by HDAC: The HDAC enzyme recognizes and removes the acetyl group from the ε-amino group of the lysine residue in the Ac-Leu-Gly-Lys(Ac)-MCA substrate.

-

Proteolytic Cleavage by Trypsin: The deacetylated product, Ac-Leu-Gly-Lys-MCA, becomes a substrate for trypsin. Trypsin cleaves the peptide bond on the C-terminal side of the lysine residue, releasing the fluorescent AMC molecule.

The acetyl group on the lysine effectively masks the substrate from trypsin, ensuring that fluorescence is only generated following HDAC-mediated deacetylation. This allows for a continuous or endpoint measurement of HDAC activity.

Quantitative Data

The Michaelis-Menten constants for Ac-Leu-Gly-Lys(Ac)-MCA have been determined for several Class I HDAC isoforms. These parameters are crucial for designing experiments to screen for HDAC inhibitors and to understand the enzyme's catalytic efficiency. For HDACs 1 and 2, the data were fitted to the Michaelis-Menten equation with substrate inhibition at high concentrations.[1]

| HDAC Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| HDAC1 | 21 ± 3 | 0.28 ± 0.02 | 13,000 | [1] |

| HDAC2 | 31 ± 3 | 0.22 ± 0.01 | 7,100 | [1] |

| HDAC3/NCoR2 | 11 ± 1 | 0.20 ± 0.01 | 18,000 | [2] |

Note: Kinetic parameters can vary based on experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

This section provides a detailed methodology for determining the Michaelis-Menten kinetics of a purified HDAC enzyme.

Materials and Reagents

-

Ac-Leu-Gly-Lys(Ac)-MCA substrate (e.g., from a commercial supplier)

-

Purified, active HDAC enzyme (e.g., recombinant human HDAC1, HDAC2, or HDAC3/NCoR2 complex)

-

Trypsin, TPCK-treated (to inactivate chymotrypsin)

-

HDAC Assay Buffer: 50 mM HEPES/Na, 100 mM KCl, pH 7.4.[1][3] (Note: Buffer composition may need to be optimized for different HDAC isoforms)

-

Bovine Serum Albumin (BSA)

-

Dimethyl Sulfoxide (DMSO)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader with excitation at ~355-365 nm and emission at ~440-460 nm.[4][5]

Reagent Preparation

-

HDAC Assay Buffer: Prepare a stock solution of the buffer and store at 4°C. On the day of the experiment, supplement the buffer with BSA to a final concentration of 0.5 mg/mL.[1]

-

Substrate Stock Solution: Dissolve Ac-Leu-Gly-Lys(Ac)-MCA in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of the HDAC enzyme in a suitable buffer (refer to the manufacturer's instructions). Store in aliquots at -80°C. On the day of the experiment, dilute the enzyme to the desired working concentration in cold HDAC Assay Buffer.

-

Trypsin Stock Solution: Prepare a stock solution of TPCK-treated trypsin in the HDAC Assay Buffer (e.g., 5 mg/mL).[4] This solution should be prepared fresh daily.[4]

Experimental Workflow

The following diagram illustrates the overall workflow for the kinetic assay.

Caption: Experimental workflow for determining HDAC kinetic parameters.

Assay Protocol (for a 96-well plate)

-

Substrate Dilutions: Prepare a series of dilutions of the Ac-Leu-Gly-Lys(Ac)-MCA substrate in the HDAC Assay Buffer. The final concentrations should bracket the expected Km value (e.g., 0.5x to 10x Km). A 1.5-fold serial dilution is recommended for better curve definition.[1]

-

Assay Plate Setup:

-

To each well, add the serially diluted substrate solutions.

-

Include control wells:

-

No-enzyme control: Substrate and buffer only (to measure background fluorescence).

-

No-substrate control: Enzyme and buffer only.

-

-

Add the diluted trypsin solution to all wells. The final concentration of trypsin should be optimized to ensure that the cleavage of the deacetylated substrate is rapid and not the rate-limiting step (a final concentration of 0.2 mg/mL is a good starting point for the deacetylated Ac-Leu-Gly-Lys-MCA product).[6]

-

-

Initiate the Reaction: Equilibrate the plate to the desired temperature (e.g., 37°C) in the fluorescence plate reader. Initiate the enzymatic reaction by adding the diluted HDAC enzyme solution to each well.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every 30-60 seconds) for a period sufficient to obtain the initial linear phase of the reaction (typically 15-60 minutes).

Data Analysis

-

Background Subtraction: For each time point, subtract the fluorescence reading of the no-enzyme control from the readings of the reaction wells.

-

Determine Initial Velocity (v₀): For each substrate concentration, plot the change in fluorescence intensity against time. The initial reaction velocity (v₀) is the slope of the linear portion of this curve.

-

Convert to Molar Rate: If a standard curve for free AMC is generated under the same assay conditions, the initial velocities in RFU/min can be converted to molar concentration/min (e.g., µM/min).

-

Michaelis-Menten Plot: Plot the initial velocity (v₀) against the corresponding substrate concentration ([S]).

-

Determine Km and Vmax: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[1] For some enzymes like HDAC1 and HDAC2, a model that accounts for substrate inhibition at high concentrations may provide a better fit.[1]

Signaling Pathway and Assay Principle Diagram

The following diagram illustrates the coupled enzymatic reaction that forms the basis of this assay.

Caption: Principle of the coupled assay for HDAC activity.

Conclusion

The use of the fluorogenic substrate Ac-Leu-Gly-Lys(Ac)-MCA in a coupled enzymatic assay provides a robust and sensitive method for determining the Michaelis-Menten kinetics of HDAC enzymes. The detailed protocol and kinetic data presented in this application note offer a solid foundation for researchers to implement this assay for characterizing HDACs and screening for their inhibitors, thereby facilitating drug discovery and basic research in epigenetics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening for HDAC Inhibitors Using a Fluorogenic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. The aberrant activity of HDACs is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. High-throughput screening (HTS) is an essential methodology in the discovery of novel HDAC inhibitors. This document provides a detailed protocol for a robust and sensitive HTS assay using the fluorogenic substrate Ac-Leu-Gly-Lys(Ac)-MCA.

This assay is based on a two-step, coupled-enzyme reaction. In the first step, an HDAC enzyme removes the acetyl group from the ε-amino group of the lysine residue in the Ac-Leu-Gly-Lys(Ac)-MCA substrate. The deacetylated product then becomes a substrate for a developing enzyme, typically trypsin, which proteolytically cleaves the peptide bond C-terminal to the now-unmodified lysine. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. The resulting fluorescence intensity is directly proportional to the HDAC activity, providing a sensitive readout for screening potential inhibitors.

Principle of the Assay